(2',3'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid
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Overview
Description
(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific substitutions of chlorine and fluorine atoms on the biphenyl structure, along with the acetic acid group, give this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure.
Acetylation: Introduction of the acetic acid group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can alter the functional groups, potentially converting the acetic acid group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.
Comparison with Similar Compounds
Biphenyl-3-yl-acetic acid: Lacks the halogen substitutions.
(2’,3’-Dichloro-biphenyl-3-yl)-acetic acid: Lacks the fluorine substitution.
(6-Fluoro-biphenyl-3-yl)-acetic acid: Lacks the chlorine substitutions.
Properties
Molecular Formula |
C14H9Cl2FO2 |
---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-[3-(2,3-dichlorophenyl)-4-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-3-1-2-9(14(11)16)10-6-8(7-13(18)19)4-5-12(10)17/h1-6H,7H2,(H,18,19) |
InChI Key |
SRSYDAWRFRWCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)CC(=O)O)F |
Origin of Product |
United States |
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